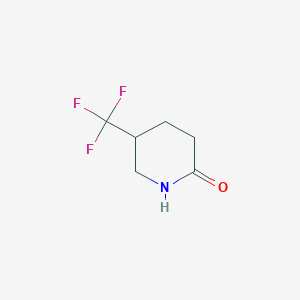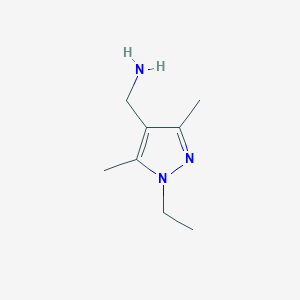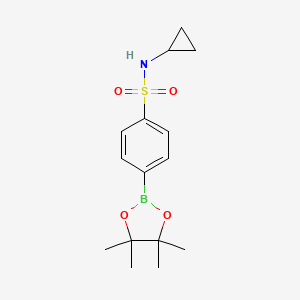![molecular formula C7H8ClF2NS B1355747 2-[(Difluoromethyl)thio]aniline hydrochloride CAS No. 29330-07-2](/img/structure/B1355747.png)
2-[(Difluoromethyl)thio]aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(Difluoromethyl)thio]aniline hydrochloride” is a chemical compound used for proteomics research . It has the molecular formula C7H8ClF2NS and a molecular weight of 211.660 g/mol .
Molecular Structure Analysis
The molecular structure of “2-[(Difluoromethyl)thio]aniline hydrochloride” consists of seven carbon atoms ©, eight hydrogen atoms (H), one chlorine atom (Cl), two fluorine atoms (F), one nitrogen atom (N), and one sulfur atom (S) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(Difluoromethyl)thio]aniline hydrochloride” include a molecular weight of 211.660 g/mol . More detailed properties were not available in the web search results.Applications De Recherche Scientifique
Bioisostere Properties
- The difluoromethyl group, as in 2-[(Difluoromethyl)thio]aniline hydrochloride, is of growing interest in organic chemistry. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups. This property is valuable in drug design, as it affects the drug-like properties, hydrogen bonding, and lipophilicity of compounds (Zafrani et al., 2017).
Corrosion Inhibition
- Compounds containing the 2-[(Difluoromethyl)thio]aniline structure have been explored for their potential as corrosion inhibitors. For instance, studies on thiophene Schiff bases have shown their efficiency in preventing corrosion of metals in acidic environments, highlighting their industrial application in material protection (Daoud et al., 2014).
Organic Synthesis
- In organic synthesis, the 2-[(Difluoromethyl)thio]aniline hydrochloride and related compounds are used in radical arylation reactions. These reactions are significant for preparing substituted 2-aminobiphenyls, a class of compounds with various applications in chemistry and material science (Hofmann et al., 2014).
Material Science
- 2-[(Difluoromethyl)thio]aniline derivatives have been studied for their application in material science, particularly in the development of fluorescent scaffolds. These scaffolds can be used in creating solid-state fluorescence materials and probes, which are essential in fields like bioimaging and sensing (Beppu et al., 2014).
Antimicrobial Activities
- Some derivatives of 2-[(Difluoromethyl)thio]aniline have been synthesized and evaluated for their antimicrobial activities. This includes the development of compounds with potential applications in treating microbial infections (Yolal et al., 2012).
Catalysis
- The 2-[(Difluoromethyl)thio]aniline structure has been incorporated in the development of catalytic compounds. For example, its derivatives have been used in synthesizing binuclear palladacycles, which have applications in catalysis, a critical process in chemical manufacturing (Chattopadhyay et al., 1997).
Propriétés
IUPAC Name |
2-(difluoromethylsulfanyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NS.ClH/c8-7(9)11-6-4-2-1-3-5(6)10;/h1-4,7H,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITYAQYGHLXKMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Difluoromethyl)thio]aniline hydrochloride | |
CAS RN |
29330-07-2 |
Source


|
| Record name | 2-[(difluoromethyl)sulfanyl]aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1355690.png)



![Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1355730.png)
![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)


![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)
![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)



